1-cyclooctyl-4-phenylpiperazine
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Description
1-Phenylpiperazine is a class of compounds that has been shown to have potential as permeation enhancers . They are used in the synthesis of a variety of therapeutic agents due to their ability to cross the blood-brain barrier .
Synthesis Analysis
The synthesis of phenylpiperazine derivatives often involves several sequential reactions . For instance, the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, reduction with red phosphorus and iodine, alkylation by alkyl halide, cyclization with bis (2-chloroethyl)amine hydrochloride, and N-substitution reaction of phenylpiperazines with various reagents .Molecular Structure Analysis
The molecular structure of phenylpiperazine derivatives can be influenced by various substitutions on the phenyl ring . For example, hydroxyl or primary amine substitutions on the phenyl ring can significantly increase toxicity, while aliphatic substitutions result in efficacy and toxicity profiles comparable to 1-phenylpiperazine .Chemical Reactions Analysis
Phenylpiperazine derivatives can undergo a variety of chemical reactions. For example, they can participate in cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of phenylpiperazine derivatives can vary depending on the specific substitutions on the phenyl ring . These properties can include mass, color, volume, and reactivity .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-cyclooctyl-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-2-5-9-17(10-6-3-1)19-13-15-20(16-14-19)18-11-7-4-8-12-18/h4,7-8,11-12,17H,1-3,5-6,9-10,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOSNJIMSXLLHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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